6-Bromo-2-benzoxazolinone
Overview
Description
6-Bromo-2-benzoxazolinone is a chemical compound that belongs to the benzoxazolinone class. These compounds are known for their diverse biological activities and applications in chemical synthesis. 6-Bromo-2-benzoxazolinone serves as a key intermediate in the synthesis of various pharmacologically active molecules and in the development of organic materials.
Synthesis Analysis
The synthesis of 6-Bromo-2-benzoxazolinone and its derivatives involves several steps, including the Buchwald–Hartwig amination and condensation reactions. A notable method includes reacting 6-bromobenzo[h]quinazolinones with morpholine under Buchwald–Hartwig conditions to obtain 6-(morpholin-4-yl) derivatives, indicating the versatility of bromo-substituted compounds in facilitating nucleophilic substitutions and coupling reactions (Nowak et al., 2014).
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-benzoxazolinone includes a bromine atom attached to the benzoxazolinone ring, which significantly affects its chemical reactivity and physical properties. The presence of the bromine atom makes it a valuable intermediate for further functionalization and synthesis of complex organic molecules.
Chemical Reactions and Properties
6-Bromo-2-benzoxazolinone participates in various chemical reactions, including nucleophilic substitution and coupling reactions. Its bromine atom can be replaced with other groups, enabling the synthesis of a wide range of benzoxazolinone derivatives. These compounds exhibit significant biological activities, including anticancer activities, as demonstrated by their effects on different cell lines (Nowak et al., 2014).
Scientific Research Applications
Embryonic Development : 6-methoxy-2-benzoxazolinone, a derivative of tryptophan, was found to increase abnormal embryo development and morphogenesis in vitro, suggesting potential implications for human reproduction (Chan & Ng, 1994).
Pharmacological Activities : Synthesized 6-bromoquinazolinone derivatives, which include 6-Bromo-2-benzoxazolinone, demonstrate promising anti-bacterial, anti-inflammatory, and analgesic properties (Rajveer et al., 2010).
Analgesic Properties : Studies have shown that 6-acylbenzoxazolinones exhibit higher analgesic properties than their parent heterocycle, opening up possibilities for central nervous-system drug development (Candan et al., 2000).
Metabolism in Humans : Urinary metabolites of 6-benzoyl benzoxazolinone include various N-methylated, monohydroxylated, and hydroxylated compounds, some exhibiting an amino-5-benzoyl phenol structure (Bastide et al., 1991).
Agricultural Applications : 6-methoxy-benzoxazolinone (MBOA) inhibits the growth of Xanthomonas stewartii, suggesting its potential use in controlling bacterial wilt in sweet corn (Whitney & Mortimore, 1961).
Blood Pressure and CNS Effects : Derivatives such as 6-(amino-2 ethyl) benzoxazolinones have significant effects on arterial blood pressure and the central nervous system, in addition to their potential as analgesics (Caignard et al., 1985).
COX-2 and 5-Lipooxygenase Inhibition : Derivatives from Acanthus ilicifolius Linn, such as 2-Benzoxazolinone and its derivatives, have potential as dual inhibitors of COX-2 and 5-Lipooxygenase enzymes, indicating possible anti-inflammatory effects without side effects (Saranya et al., 2014).
Antimicrobial Activity : Various synthesized compounds, including 3-(4-bromo benzoylmethyl)-5-chloro-2-benzoxazolinone, have shown promising antimicrobial activity against bacteria and yeast-like fungi (Erol, Caliş & Yuluǧ, 1996).
Anti-nociceptive Activity : Novel 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinone derivatives demonstrate anti-nociceptive activity in animals (Calis, Gökhan & Erdoğan, 2001).
Auxin-Induced Growth Inhibition : Benzoxazolinones can inhibit auxin-induced growth in maize, with the inhibitory activity enhanced at the C-6 position (Hoshi-Sakoda et al., 1994).
Safety And Hazards
6-Bromo-2-benzoxazolinone is harmful if swallowed and causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
6-bromo-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNKJFBQMQOIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173710 | |
Record name | 2-Benzoxazolinone, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-benzoxazolinone | |
CAS RN |
19932-85-5 | |
Record name | 6-Bromo-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19932-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolinone, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-2-benzoxazolinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolinone, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-benzoxazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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